molecular formula C42H53N4O10P B1169903 5'-O-DMT-2'-(2-methoxyethyl)uridine 3'-CE phosphoramidite

5'-O-DMT-2'-(2-methoxyethyl)uridine 3'-CE phosphoramidite

Cat. No.: B1169903
M. Wt: 804.9 g/mol
InChI Key: ZLOKLUONKGURQI-UAQIPLLRSA-N
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Description

5'-O-DMT-2'-(2-methoxyethyl)uridine 3'-CE phosphoramidite is a useful research compound. Its molecular formula is C42H53N4O10P and its molecular weight is 804.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5'-O-DMT-2'-(2-methoxyethyl)uridine 3'-CE phosphoramidite is a modified nucleoside that plays a significant role in the synthesis of oligonucleotides, particularly in the context of gene therapy and molecular biology. Its unique structural features and biological activities make it a valuable tool in various research applications.

Chemical Structure and Properties

The molecular formula of this compound is C42H53N4O10P, with a molecular weight of approximately 757.87 g/mol. The compound features a dimethoxytrityl (DMT) protecting group at the 5' position, which is crucial for the solid-phase synthesis of oligonucleotides, and a 2'-(2-methoxyethyl) modification that enhances its stability and cellular uptake .

Biological Activity

1. Gene Silencing and Therapeutic Applications

Research has demonstrated that modifications like the 2'-(2-methoxyethyl) group significantly enhance the stability of oligonucleotides against nucleases, thereby improving their effectiveness as therapeutic agents. For instance, oligonucleotides containing this modification have shown increased resistance to degradation in serum and enhanced cellular uptake compared to unmodified counterparts .

Case Study: siRNA Efficacy
In a study examining the effects of various modifications on small interfering RNA (siRNA), it was found that 2'-O-methyl and 2'-O-methoxyethyl modifications led to superior gene silencing efficiency in A549-Luc cells compared to standard siRNAs. These modified siRNAs exhibited enhanced stability and reduced off-target effects, making them promising candidates for therapeutic applications in cancer treatment .

2. Stability and Cellular Uptake

The incorporation of the 2'-(2-methoxyethyl) group has been associated with improved pharmacokinetic properties. This modification not only protects the oligonucleotide from enzymatic degradation but also facilitates better penetration through cellular membranes due to its lipophilic nature .

Table 1: Comparison of Biological Activities

Modification TypeStability (Serum)Cellular UptakeGene Silencing Efficiency
Unmodified siRNALowModerateBaseline
2'-O-MethylModerateHighImproved
2'-(2-Methoxyethyl)HighVery HighSignificantly Enhanced

The biological activity of this compound can be attributed to its ability to form stable duplexes with complementary RNA sequences. This stability is crucial for effective gene silencing through RNA interference (RNAi) mechanisms. The presence of the methoxyethyl group enhances hybridization properties, allowing for more effective targeting of mRNA transcripts .

Future Directions in Research

The ongoing exploration of modified nucleosides like this compound is expected to yield further insights into their potential as therapeutic agents. Future studies may focus on:

  • Optimizing Synthesis Protocols : Enhancing the efficiency and yield of oligonucleotide synthesis using this phosphoramidite.
  • Expanding Applications : Investigating its use in other therapeutic modalities, such as antisense oligonucleotides (ASOs) and exon skipping strategies.
  • In Vivo Studies : Conducting comprehensive in vivo studies to evaluate safety, efficacy, and pharmacodynamics.

Scientific Research Applications

Research Applications

  • Nucleotide Synthesis
    • The primary application of 5'-O-DMT-2'-(2-methoxyethyl)uridine 3'-CE phosphoramidite is in the synthesis of modified RNA molecules. The incorporation of methoxyethyl groups at the 2' position of ribonucleotides improves their stability and resistance to nucleases, making them suitable for therapeutic applications.
  • Antisense Oligonucleotides
    • Modified uridine phosphoramidites are instrumental in the development of antisense oligonucleotides (ASOs). These molecules can bind to complementary RNA sequences, effectively modulating gene expression and providing a basis for therapeutic interventions in genetic disorders.
  • RNA Therapeutics
    • The compound is used in the synthesis of RNA therapeutics, which have shown promise in treating various diseases, including cancer and viral infections. The modifications enhance the pharmacokinetic properties of RNA molecules, improving their efficacy and reducing off-target effects.
  • RNA Interference (RNAi)
    • In RNAi applications, this phosphoramidite is utilized to create small interfering RNAs (siRNAs) that can silence specific genes. The stability conferred by the methoxyethyl modification is crucial for maintaining the functionality of siRNAs in biological systems.

Case Study 1: Development of Antisense Oligonucleotides

A study demonstrated the effectiveness of this compound in synthesizing ASOs targeting mutant mRNA associated with Duchenne Muscular Dystrophy (DMD). The modified ASOs exhibited enhanced binding affinity and stability compared to unmodified counterparts, resulting in improved therapeutic outcomes.

Case Study 2: RNA Therapeutics for Cancer Treatment

Research highlighted the use of this compound in developing RNA-based therapeutics targeting oncogenes. The modified nucleotides facilitated the design of potent inhibitors that effectively reduced tumor growth in preclinical models, showcasing the potential for clinical applications.

Data Tables

ApplicationDescription
Nucleotide SynthesisSynthesis of modified RNA nucleotides for enhanced stability
Antisense OligonucleotidesTargeting specific mRNA sequences to modulate gene expression
RNA TherapeuticsDevelopment of therapeutic RNA molecules for various diseases
RNA InterferenceCreation of siRNAs for gene silencing

Properties

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H53N4O10P/c1-29(2)46(30(3)4)57(54-25-11-23-43)56-38-36(55-40(39(38)52-27-26-49-5)45-24-22-37(47)44-41(45)48)28-53-42(31-12-9-8-10-13-31,32-14-18-34(50-6)19-15-32)33-16-20-35(51-7)21-17-33/h8-10,12-22,24,29-30,36,38-40H,11,25-28H2,1-7H3,(H,44,47,48)/t36-,38-,39-,40-,57?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOKLUONKGURQI-UAQIPLLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H53N4O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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